molecular formula C13H8F5NO B3031924 3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine CAS No. 867288-01-5

3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine

Cat. No. B3031924
M. Wt: 289.20
InChI Key: GHLDGBAIHVKXQA-UHFFFAOYSA-N
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Patent
US08686048B2

Procedure details

The title compound (0.812 g) was prepared from 2,6-difluoro-4-bromo aniline (1 g, 4.8 mmol) and 3-(trifluoromethoxy)phenylboronic acid (1.28 g, 6.24 mmol) as a colourless liquid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](Br)[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4].[F:11][C:12]([F:24])([F:23])[O:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1>>[F:1][C:2]1[CH:8]=[C:7]([C:16]2[CH:17]=[CH:18][CH:19]=[C:14]([O:13][C:12]([F:11])([F:23])[F:24])[CH:15]=2)[CH:6]=[C:5]([F:10])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(N)C(=CC(=C1)Br)F
Name
Quantity
1.28 g
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=C(C1N)F)C1=CC(=CC=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.812 g
YIELD: CALCULATEDPERCENTYIELD 58.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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